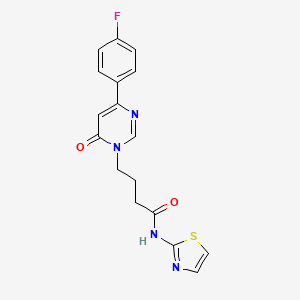

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

説明

特性

IUPAC Name |

4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-10-16(24)22(11-20-14)8-1-2-15(23)21-17-19-7-9-25-17/h3-7,9-11H,1-2,8H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGYVTJNUOOJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CCCC(=O)NC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinyl Intermediate: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-(4-fluorophenyl)-6-oxopyrimidine.

Thiazole Ring Formation: The pyrimidinyl intermediate is then reacted with thioamide under acidic conditions to form the thiazolyl group.

Butanamide Formation: The final step involves the coupling of the thiazolyl intermediate with butanoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

科学的研究の応用

4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

類似化合物との比較

Structural and Functional Comparison Table

Key Structural and Pharmacological Insights

Pyrimidinone vs. Hexahydroquinazolinone Cores The target compound’s pyrimidin-6-one core is structurally simpler than the hexahydroquinazolinone in 3c . This difference impacts conformational flexibility and binding to MMP-9: 3c achieves nanomolar affinity (Kd = 320 nM) via its rigid, fused-ring system, while the pyrimidinone’s planar structure may favor interactions with flat enzyme pockets (e.g., kinase ATP-binding sites) .

Thiazole Modifications

- The thiazole group in the target compound and 20 is critical for hydrogen bonding with catalytic zinc in MMPs. However, 20 ’s methoxyphenyl-thiazole enhances hydrophobicity, improving MMP-9 inhibition (IC₅₀ = 8.3 µM) compared to the unsubstituted thiazole in the target compound .

Fluorophenyl Contributions

- The 4-fluorophenyl group is conserved across all analogs, providing hydrophobic interactions and metabolic stability. In 19 , this moiety enhances BRAF kinase selectivity by occupying a hydrophobic cleft adjacent to the ATP-binding site.

Amide Linker Variations

生物活性

The compound 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : C18H18FN3O2S

- Molecular Weight : 357.42 g/mol

- Key Functional Groups : Pyrimidine ring, thiazole moiety, and a fluorophenyl group.

The presence of the fluorine atom is significant as it enhances the compound's lipophilicity, which can influence its pharmacokinetic properties, potentially leading to improved bioavailability.

The biological activity of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is primarily attributed to its interaction with specific molecular targets. The compound likely interacts with various enzymes and receptors involved in critical biochemical pathways. The fluorophenyl group may enhance binding affinity to these targets, while the thiazole and pyrimidine components contribute to its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing pyrimidine rings have been studied for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, studies on structurally related compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The selectivity for COX-2 over COX-1 is particularly noteworthy, as it suggests potential applications in treating inflammatory diseases with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies

- Antitumor Activity : In a study evaluating the effects of various pyrimidine derivatives on cancer cell lines, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 20 µM). The presence of the fluorophenyl group was correlated with increased potency compared to non-fluorinated analogs.

- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibition properties of related compounds revealed that some exhibited IC50 values in the nanomolar range against COX-2. This suggests that 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide could possess similar or enhanced inhibitory activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar molecules is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorophenyl Acetic Acid | Structure | Moderate anti-inflammatory |

| 2-Methylpyrimidin-5-carboxylic Acid | Structure | Weak anticancer activity |

| 5-Fluoro-2-pyrimidinamine | Structure | Antimicrobial properties |

The unique combination of functional groups in 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide distinguishes it from these compounds, potentially leading to more favorable biological activities.

Q & A

Basic: What are the common synthetic routes for 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiazol-2-yl)butanamide?

The compound is synthesized via multi-step reactions involving pyrimidine and thiazole intermediates. Key steps include:

- Refluxing intermediates (e.g., morpholine and formaldehyde in ethanol) to introduce substituents, followed by crystallization for purification .

- Thioacylation and acylation using reagents like thioacetamide or acyl chlorides to functionalize the pyrimidine core .

- Purification via solvent crystallization (e.g., 95% ethanol) or column chromatography to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity, while ethanol minimizes side reactions .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve acylation efficiency .

- Real-time monitoring : TLC and NMR track reaction progress, ensuring intermediates are fully converted .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Standard techniques include:

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups like amides (1650–1700 cm) and fluorophenyl rings .

Advanced: How can contradictions in spectral data be resolved during structural elucidation?

- X-ray crystallography : Provides unambiguous 3D structural data, resolving ambiguities in NMR assignments .

- 2D NMR techniques (e.g., COSY, HSQC): Correlate proton and carbon signals to map connectivity .

- Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Basic: What methods are employed for initial biological activity screening?

- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values), while anticancer potential is assessed using cell viability assays (e.g., MTT) .

- Enzyme inhibition studies : Kinase or protease inhibition assays quantify IC values .

Advanced: How can conflicting bioactivity data across different assays be addressed?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., thienopyrimidine or oxadiazole derivatives) to identify critical functional groups .

- Dose-response curves : Validate activity across multiple concentrations to rule out false positives .

- Mechanistic assays : Use fluorescence polarization or surface plasmon resonance to confirm target binding .

Advanced: What strategies are used to elucidate the compound’s mechanism of action?

- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock .

- Enzyme kinetics : Measure and changes to identify competitive/non-competitive inhibition .

- Gene expression profiling : RNA sequencing reveals downstream pathways affected by the compound .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

- Metabolic stability assays : Incubate with liver microsomes and quantify remaining compound via HPLC .

- pH-dependent degradation studies : Test stability in buffers (pH 1–10) to simulate gastrointestinal or plasma conditions .

- Light/heat stress tests : Accelerated stability studies identify degradation products .

Basic: What purification techniques are recommended for isolating the compound?

- Crystallization : Use ethanol or ethyl acetate to obtain high-purity crystals .

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates closely related impurities .

Advanced: How can the compound’s metabolic stability be improved for therapeutic use?

- Structural modifications : Introduce sulfonyl groups (e.g., 4-fluorophenylsulfonyl) to enhance resistance to enzymatic cleavage .

- Isotope labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation .

- Prodrug design : Mask reactive functional groups (e.g., amides) with enzymatically cleavable protectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。